molecular formula C8H13ClN2O2 B1620308 (3,4-Dimethoxyphenyl)hydrazine hydrochloride CAS No. 20329-82-2

(3,4-Dimethoxyphenyl)hydrazine hydrochloride

Cat. No.: B1620308
CAS No.: 20329-82-2
M. Wt: 204.65 g/mol
InChI Key: HRSRMSMAVYUKRC-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2. It is commonly used as a reagent in organic synthesis, particularly in the preparation of chromene-fused quinolinones . The compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 3,4-dimethoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazones.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Substituted hydrazines.

Scientific Research Applications

(3,4-Dimethoxyphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is facilitated by the hydrazine moiety, which acts as a nucleophile in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is unique due to the presence of methoxy groups, which influence its reactivity and solubility. These groups make the compound more electron-rich, enhancing its nucleophilic properties and making it more reactive in certain chemical reactions compared to its methyl and chloro analogs .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-11-7-4-3-6(10-9)5-8(7)12-2;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSRMSMAVYUKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066595
Record name Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride
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Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40119-17-3, 20329-82-2
Record name Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?)
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Record name (3,4-Dimethoxyphenyl)hydrazine monohydrochloride
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Record name Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?)
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Record name Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride
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Record name (3,4-dimethoxyphenyl)hydrazine monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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